molecular formula C12H14FNO2 B7990472 4-Fluoro-2-(morpholinomethyl)benzaldehyde

4-Fluoro-2-(morpholinomethyl)benzaldehyde

Cat. No.: B7990472
M. Wt: 223.24 g/mol
InChI Key: NMNRLQRZQJCTHZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(morpholinomethyl)benzaldehyde is an organic compound with the molecular formula C12H14FNO2. It is a benzaldehyde derivative where the benzene ring is substituted with a fluorine atom at the 4-position and a morpholinomethyl group at the 2-position. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(morpholinomethyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and morpholine.

    Reaction: The 4-fluorobenzaldehyde undergoes a nucleophilic substitution reaction with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(morpholinomethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Fluoro-2-(morpholinomethyl)benzoic acid.

    Reduction: 4-Fluoro-2-(morpholinomethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(morpholinomethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(morpholinomethyl)benzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through a mechanism involving the formation of a transition state. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: Lacks the morpholinomethyl group, making it less versatile in certain reactions.

    2-(Morpholinomethyl)benzaldehyde: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

4-Fluoro-2-(morpholinomethyl)benzaldehyde is unique due to the presence of both the fluorine atom and the morpholinomethyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-(morpholin-4-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-12-2-1-10(9-15)11(7-12)8-14-3-5-16-6-4-14/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNRLQRZQJCTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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